molecular formula C7H6N2S B1283511 Thieno[2,3-c]pyridin-3-amine CAS No. 63326-75-0

Thieno[2,3-c]pyridin-3-amine

Cat. No. B1283511
CAS RN: 63326-75-0
M. Wt: 150.2 g/mol
InChI Key: HYLKZQFXAXDCPI-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridin-3-amine is a compound that belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thienopyridine derivatives has been explored in various studies. For instance, novel thieno[3,2-c]pyridin-4-amines were designed and synthesized as potent Bruton's tyrosine kinase (BTK) inhibitors, with some derivatives showing high inhibitory activity and promising lead potential for further evaluation . Additionally, substituted thieno[3,2-c]pyridine derivatives were synthesized through the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids . The synthesis of thieno[3,2-c]pyridines and other fused heteroaryl[2,3-c]pyridines has also been achieved using Ru-catalyzed oxidative coupling of benzylamines or heterocycles with internal alkynes, with primary amines serving as directing groups .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized in several studies. For example, the thieno[2,3-b]pyridine ring system of ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . Similarly, the thienopyridine fused-ring system in N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine is nearly planar, allowing for the formation of an intramolecular hydrogen bond .

Chemical Reactions Analysis

Thienopyridines undergo various chemical reactions that modify their structure and properties. For instance, reactions of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines can yield different products depending on the reaction conditions and the structure of the compounds involved, including 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides and N-(thieno[2,3-b]pyridin-3-yl)amidines, which may have biological interest . Additionally, 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines can react with secondary cycloaliphatic amines to give amine salts of N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines, which have shown inhibitory activity against lipoxygenases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridines are influenced by their substituents. For example, the substituent effect on the absorption and fluorescence properties of thieno[3,2-c]pyridine derivatives was studied, revealing that the substituent R3 has a predominant effect on fluorescence properties, while the electron donor amine at C4 does not affect these properties . The spectral properties of thieno[3,4-b]pyridine and thieno[3,4-c]pyridine indicate that they have aromatic character .

Scientific Research Applications

Biologically Significant Derivatives and Sensing Materials
Derivatives of compounds like Thieno[2,3-c]pyridin-3-amine play a critical role in the domain of organic chemistry, especially as recognition units for creating optical sensors due to their biological significance. The ability of these derivatives to form both coordination and hydrogen bonds renders them ideal for usage as sensing probes in various applications (Jindal & Kaur, 2021).

Amine-Functionalized Sorbents for Environmental Applications
Amine-functionalized compounds, similar to Thieno[2,3-c]pyridin-3-amine, are gaining attention for their potential in environmental remediation, particularly for the removal of persistent and harmful substances like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The removal process involves a combination of electrostatic interactions, hydrophobic interactions, and the morphological properties of the sorbents (Ateia et al., 2019).

Pharmaceutical and Medicinal Chemistry
In the field of medicinal and pharmaceutical chemistry, Thieno[2,3-c]pyridin-3-amine and its derivatives are highly valued. For instance, pyranopyrimidine derivatives, which share structural similarities with Thieno[2,3-c]pyridin-3-amine, are recognized for their broad synthetic applications and bioavailability, making them key precursors in drug development. The synthesis of these compounds often employs innovative techniques involving hybrid catalysts, showcasing the compound's versatility in pharmaceutical synthesis (Parmar et al., 2023).

Catalysis and Chemical Synthesis
Thieno[2,3-c]pyridin-3-amine derivatives are also pivotal in catalysis and chemical synthesis. For example, the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions employs amines like Thieno[2,3-c]pyridin-3-amine, indicating their importance in advancing green chemistry and sustainable practices (Kantam et al., 2013).

properties

IUPAC Name

thieno[2,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLKZQFXAXDCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571761
Record name Thieno[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-c]pyridin-3-amine

CAS RN

63326-75-0
Record name Thieno[2,3-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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